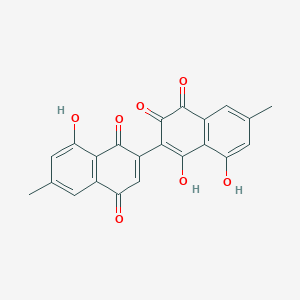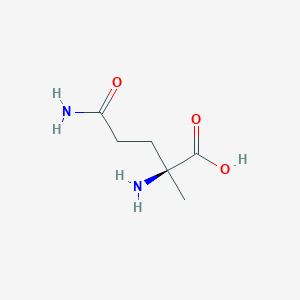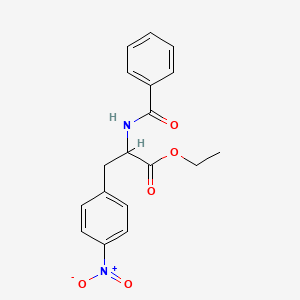
N-Benzoyl-4-nitroaniline ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-benzamido-3-(4-nitrophenyl)propanoate is a chiral molecule belonging to the class of benzamides. It has a molecular formula of C18H18N2O5 and a molecular weight of 342.35 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzamido-3-(4-nitrophenyl)propanoate typically involves the reaction of ethyl 2-amino-3-(4-nitrophenyl)propanoate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-benzamido-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamido derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-benzamido-3-(4-nitrophenyl)propanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 2-benzamido-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s benzamido group can form hydrogen bonds with biological molecules, influencing their activity. The nitrophenyl group can undergo redox reactions, affecting cellular processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzamido-3-phenylpropanoic acid: Similar structure but lacks the nitro group.
4-Chloro-N-(4-hydroxyphenethyl)benzamide: Contains a chloro group instead of a nitro group.
Ethyl (4-(2-(5-chloro-2-methoxybenzamido)ethyl)phenyl)sulfonylcarbamate: Contains additional functional groups.
Uniqueness
Ethyl 2-benzamido-3-(4-nitrophenyl)propanoate is unique due to the presence of both benzamido and nitrophenyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields .
Propiedades
IUPAC Name |
ethyl 2-benzamido-3-(4-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-18(22)16(19-17(21)14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZXGSZPWXRHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
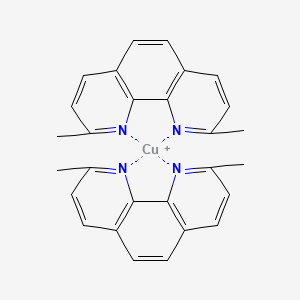

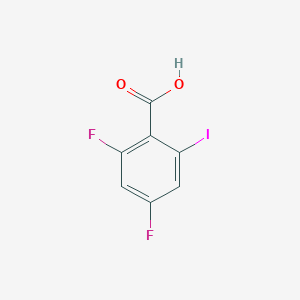
![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
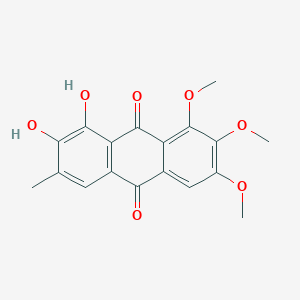


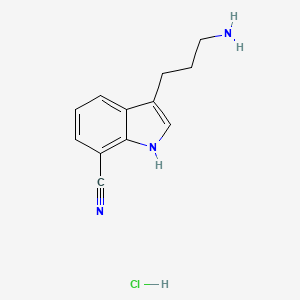
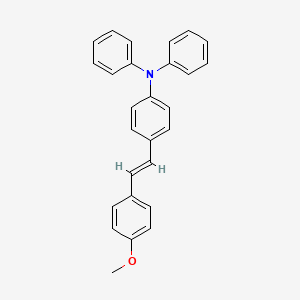
![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)


